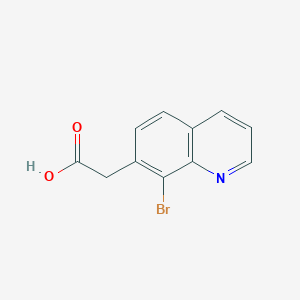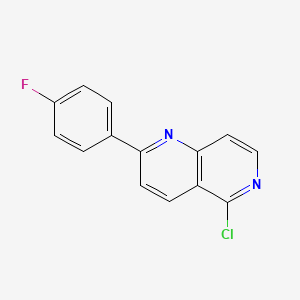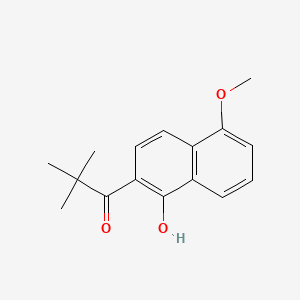
1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one is a chemical compound with a complex structure that includes a naphthalene ring substituted with hydroxy and methoxy groups, and a dimethylpropanone moiety
Méthodes De Préparation
The synthesis of 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the naphthalene derivative, which undergoes hydroxylation and methoxylation to introduce the hydroxy and methoxy groups. The final step involves the introduction of the dimethylpropanone moiety through a Friedel-Crafts acylation reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the dimethylpropanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The dimethylpropanone moiety may also play a role in its activity by interacting with hydrophobic regions of proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one include:
1-(5-Methoxynaphthalen-2-yl)ethanone: Similar structure but lacks the dimethylpropanone moiety.
1-(1,4-Dihydroxy-8-methoxynaphthalen-2-yl)ethanone: Contains additional hydroxy groups and different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylpropanone moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
92920-82-6 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
1-(1-hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H18O3/c1-16(2,3)15(18)12-9-8-10-11(14(12)17)6-5-7-13(10)19-4/h5-9,17H,1-4H3 |
Clé InChI |
OQFNQIWLXSABKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1=C(C2=C(C=C1)C(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)
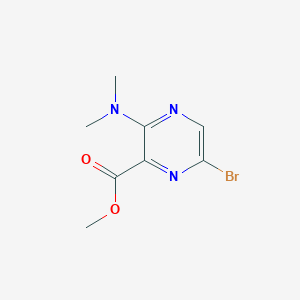
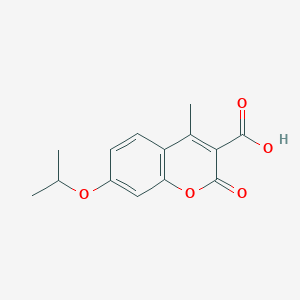

![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)





